5-oxo-N-(prop-2-en-1-yl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
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Overview
Description
5-oxo-N-(prop-2-en-1-yl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a heterocyclic compound that belongs to the thiazoloquinazoline family. This compound is characterized by its unique structure, which includes a thiazole ring fused with a quinazoline ring, and a carboxamide group. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
The primary target of N-allyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is the MALT1 protease . MALT1 is a key regulator of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a central role in the immune system, regulating the activation, proliferation, and development of lymphocytes .
Mode of Action
The compound interacts with the MALT1 protease, inhibiting its activity . This interaction results in the disruption of the NF-κB signaling pathway, thereby affecting the activation and proliferation of lymphocytes .
Biochemical Pathways
The inhibition of MALT1 protease affects the NF-κB signaling pathway . This pathway is crucial for the immune response, and its disruption can lead to the suppression of lymphocyte activation and proliferation .
Pharmacokinetics
The ADME properties of N-allyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide are still under investigation. In silico studies suggest that the compound has good admet properties . This indicates that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The inhibition of MALT1 protease and the subsequent disruption of the NF-κB signaling pathway can lead to the suppression of lymphocyte activation and proliferation . This can potentially be used in the treatment of conditions characterized by excessive lymphocyte activity, such as B cell lymphoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(prop-2-en-1-yl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide typically involves multiple steps. One common method starts with the reaction of substituted benzoic acid with thionyl chloride to form an acyl chloride intermediate. This intermediate then reacts with hydrazine to form a hydrazide, which is further reacted with p-chloro benzaldehyde and thioglycolic acid to yield the thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-(prop-2-en-1-yl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
5-oxo-N-(prop-2-en-1-yl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide: Shares a similar core structure but differs in the substituents attached to the thiazole and quinazoline rings.
Thiazole derivatives: Compounds containing the thiazole ring, which exhibit a wide range of biological activities.
Uniqueness
The uniqueness of 5-oxo-N-(prop-2-en-1-yl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific proteases makes it a valuable compound for therapeutic research.
Properties
IUPAC Name |
5-oxo-N-prop-2-enyl-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c1-2-7-15-13(19)10-11-16-12(18)8-5-3-4-6-9(8)17(11)14(20)21-10/h2-6H,1,7H2,(H,15,19)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPVXADQVYTNHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C2NC(=O)C3=CC=CC=C3N2C(=S)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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